molecular formula C20H21N3O2 B4623696 1-[(4-isopropylphenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide

1-[(4-isopropylphenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide

Cat. No. B4623696
M. Wt: 335.4 g/mol
InChI Key: JQAJGCSNLHJCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-isopropylphenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide, also known as IPPC, is a novel compound that has attracted the attention of many researchers due to its potential application in various scientific fields.

Scientific Research Applications

Structure and Spectroscopic Behavior

  • A study conducted by Holzer et al. (2003) focused on the structure of pyrazolone derivatives, including 1H and 13C NMR spectroscopic investigations. This research provides insights into the tautomeric structures of these compounds in different states (Holzer, Hahn, Brehmer, Claramunt, & Pérez-Torralba, 2003).

Antioxidant Properties

  • Soliman et al. (2019) explored the antioxidant properties of a pyrazolecarboxamide derivative in African catfish exposed to lead nitrate. This study highlights the potential of such compounds in mitigating oxidative stress and DNA damage in aquatic organisms (Soliman, Hamed, Lee, & Sayed, 2019).

Synthesis and Biological Activities

  • El‐Borai et al. (2013) reported on the microwave-assisted synthesis of pyrazolopyridines and their diverse biological activities, including antioxidant, antitumor, and antimicrobial properties. This study contributes to the understanding of the synthesis process and potential applications of pyrazole derivatives (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Novel Drug Efficacy Determinations

  • Thangarasu et al. (2019) focused on the synthesis of pyrazole derivatives and evaluated their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. The study also involved molecular docking to examine interactions with specific enzymes (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Anticancer and Anti-Lipoxygenase Agents

  • Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their cytotoxic and 5-lipoxygenase inhibition activities. This study provides insights into the potential therapeutic applications of pyrazole derivatives in cancer treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Cannabinoid Receptor Antagonists

properties

IUPAC Name

N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-15(2)16-8-10-18(11-9-16)25-14-23-13-12-19(22-23)20(24)21-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAJGCSNLHJCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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